
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is an organic compound with a complex structure that includes aldehyde, hydroxyl, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by formylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The choice of reagents and optimization of reaction conditions are crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid.
Reduction: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitro groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxybenzoic acid
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid
Uniqueness
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both aldehyde and nitro groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
54291-67-7 |
|---|---|
Fórmula molecular |
C15H11NO7 |
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
4-(5-formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C15H11NO7/c1-22-14-6-10(8-18)4-11(16(20)21)15(14)23-13-5-9(7-17)2-3-12(13)19/h2-8,19H,1H3 |
Clave InChI |
ORDQGDKKJBPOIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC2=C(C=CC(=C2)C=O)O)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


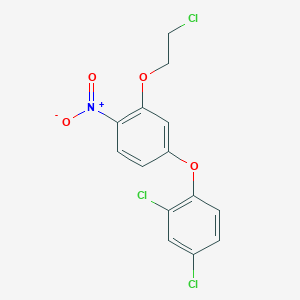

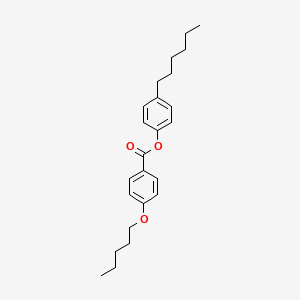



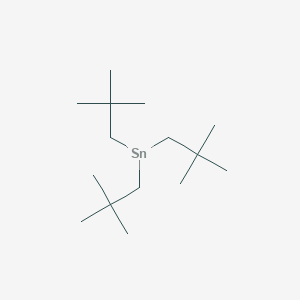
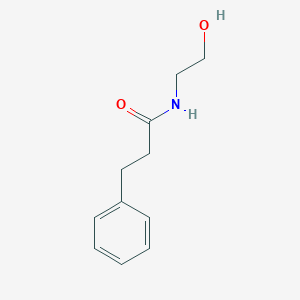

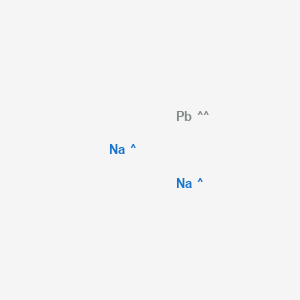
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)



